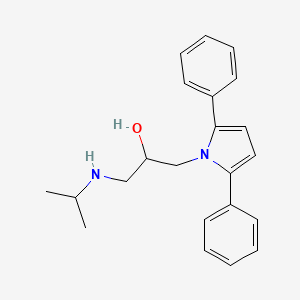

1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol

Descripción

Structural Overview of 1-(2,5-Diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol

The compound this compound features a polycyclic architecture combining a pyrrole ring, phenyl substituents, and a β-amino alcohol side chain. Its molecular formula, $$ \text{C}{22}\text{H}{26}\text{N}_2\text{O} $$, corresponds to a molecular weight of 334.46 g/mol. Key structural elements include:

- Pyrrole core : A five-membered aromatic heterocycle with delocalized π-electrons, stabilized by resonance.

- Diphenyl substituents : Two phenyl groups at the 2- and 5-positions of the pyrrole ring, enhancing lipophilicity and steric bulk.

- β-Amino alcohol moiety : A propan-2-ol backbone with an isopropylamine group at the β-position, enabling hydrogen bonding and chiral interactions.

Table 1: Comparative Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{26}\text{N}_2\text{O} $$ | PubChem |

| Molecular Weight | 334.46 g/mol | BenchChem |

| IUPAC Name | 1-(2,5-Diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol | PubChem |

| SMILES | CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O | PubChem |

Historical Context in Pyrrole Derivative Research

Pyrrole chemistry dates to 1834 with its isolation from coal tar. The synthesis of substituted pyrroles gained momentum in the 20th century via methods like the Paal-Knorr reaction, which constructs the pyrrole ring from 1,4-diketones and amines. This compound’s diphenylpyrrole scaffold aligns with mid-20th-century efforts to enhance aromatic systems for optoelectronic and pharmaceutical applications. Notably, β-amino alcohol-functionalized pyrroles emerged in the 1990s as intermediates for adrenoceptor ligands, drawing parallels to bisoprolol and related therapeutics.

Classification within β-Amino Alcohols

β-Amino alcohols are characterized by an amino group (–NH–) and hydroxyl group (–OH) on adjacent carbons. This compound belongs to this class, with its isopropylamine and propan-2-ol groups enabling:

- Chiral resolution : The β-carbon’s stereochemistry influences receptor binding.

- Hydrogen-bonding capacity : Critical for interactions with biological targets like enzymes.

Table 2: Comparison with β-Amino Alcohol Derivatives

Systematic Nomenclature and Identification

The IUPAC name, 1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol, reflects:

- Pyrrole numbering : Positions 1 (N), 2, and 5 (phenyl groups).

- Propan-2-ol backbone : Hydroxyl at C2, isopropylamine at C3.

Key identifiers:

Significance in Heterocyclic Chemistry

Pyrroles are pivotal in heterocyclic chemistry due to their aromaticity and versatility. This compound’s significance arises from:

- Electronic effects : The electron-rich pyrrole ring participates in electrophilic substitutions.

- Hybrid architectures : Merging pyrrole with β-amino alcohol motifs expands applications in catalysis and medicinal chemistry.

- Synthetic flexibility : Adaptable to Friedel-Crafts acylations and nucleophilic substitutions for derivative synthesis.

Table 3: Reactivity of Pyrrole Derivatives

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic substitution | Halogens, acyl chlorides | Halogenated/acylated pyrroles |

| Oxidation | KMnO₄, CrO₃ | Pyrrolidinones |

| Reduction | LiAlH₄, NaBH₄ | Pyrrolidines |

Propiedades

IUPAC Name |

1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-17(2)23-15-20(25)16-24-21(18-9-5-3-6-10-18)13-14-22(24)19-11-7-4-8-12-19/h3-14,17,20,23,25H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGOIOUHKMXSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of phenyl groups via Friedel-Crafts acylation. The final step involves the addition of the amino alcohol moiety through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity. Studies indicate that derivatives of pyrrole compounds exhibit significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research has shown that certain pyrrole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Anticancer Potential

Pyrrole-based compounds have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . In particular, the structural features of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol may enhance its efficacy against specific cancer cell lines.

Synthetic Utility

Multicomponent Reactions

The compound can be synthesized through multicomponent reactions, which are valuable in organic synthesis due to their efficiency in generating complex molecules from simple starting materials. These reactions allow for the rapid assembly of diverse chemical architectures, making them a powerful tool in drug discovery and development .

Reaction Intermediates

As a reaction intermediate, this compound can participate in further chemical transformations. Its functional groups enable it to engage in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex organic molecules .

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating various pyrrole derivatives, this compound was subjected to antimicrobial testing against standard bacterial strains. The results indicated a notable zone of inhibition compared to control compounds, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity Evaluation

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines. The mechanism was explored through assays measuring cell viability and apoptosis markers. The findings revealed that the compound could significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Data Table: Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The target compound shares key structural motifs with two classes of molecules:

Bisoprolol (1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol): A β1-selective adrenoceptor blocker used clinically for hypertension and heart failure .

Indole-based derivatives (e.g., compounds 10 and 11): (2R,S)-1-(4/6-methoxy-6/4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, tested for antiarrhythmic, hypotensive, and adrenoceptor-binding activity .

Key Structural Differences and Implications

- Lipophilicity: The diphenylpyrrole group in the target compound likely enhances lipophilicity compared to bisoprolol’s polar phenoxy chain or the indole derivatives’ methoxy groups. This could improve blood-brain barrier penetration but reduce aqueous solubility .

- Receptor selectivity: Bisoprolol’s β1-selectivity arises from its phenoxy-propanolamine structure , whereas the indole derivatives exhibit mixed α1/α2/β1-adrenoceptor binding due to their methoxyphenoxy side chains . The target compound’s pyrrole moiety may shift selectivity toward α-adrenoceptors or novel targets.

Pharmacological Activity Comparison

- Mechanistic insights: The indole derivatives’ spasmolytic and antiarrhythmic activities correlate with α-adrenoceptor antagonism . The target compound’s pyrrole group may similarly modulate ion channels or adrenoceptors but with distinct kinetics due to steric bulk from diphenyl substituents.

Actividad Biológica

1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol, a compound with the molecular formula C19H24N2O, is notable for its pyrrole ring and isopropylamino group. These structural features contribute to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antimicrobial Properties

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antimicrobial activity. The presence of the pyrrole ring and phenyl substituents is associated with the ability to disrupt cellular processes in pathogens. Studies have shown that similar compounds demonstrate effective inhibition against various bacteria and fungi, suggesting that this compound could also possess similar properties .

Table 1: Comparative Antimicrobial Activity

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Reference Compound (e.g., Ciprofloxacin) | Staphylococcus aureus | 2 |

| Pyrrole Derivative A | Escherichia coli | TBD |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast cancer cells. The mechanism appears to involve the induction of apoptosis through various pathways, including the activation of caspases and the disruption of mitochondrial function .

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxicity of various pyrrole derivatives found that modifications to the structure can enhance efficacy while reducing toxicity to normal cells. The compound was noted for its low toxicity profile compared to conventional chemotherapeutics .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD | Low |

| Standard Chemotherapy Drug | MCF7 | TBD | High |

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. This mechanism is critical for both its antimicrobial and anticancer activities .

Synthesis and Research Applications

The synthesis typically involves multi-step organic reactions, including the formation of the pyrrole ring through Paal-Knorr synthesis and subsequent functionalization via Friedel-Crafts acylation. These synthetic routes are optimized for yield and purity in both laboratory and industrial settings .

Research Applications:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology: Investigated for potential antimicrobial and anticancer properties.

- Medicine: Explored as a lead compound in drug development.

- Industry: Utilized in developing new materials and as a catalyst in chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.